molecular formula C17H17NO3S B2886302 N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide CAS No. 1351608-62-2

N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide

Cat. No.: B2886302
CAS No.: 1351608-62-2
M. Wt: 315.39
InChI Key: IBIXMTFKSZLAGX-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide is a complex organic compound that combines the structural features of furan and naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide typically involves the reaction of 2,5-dimethylfuran with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the furan and naphthalene rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-[(2,5-dimethylfuran-3-yl)methyl]-2,4-dimethylbenzene-1-sulfonamide
  • N-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl)methyl]naphthalene-1-sulfonamide

Comparison: N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide is unique due to the presence of both furan and naphthalene rings, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the specific arrangement of functional groups.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-12-10-15(13(2)21-12)11-18-22(19,20)17-9-5-7-14-6-3-4-8-16(14)17/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIXMTFKSZLAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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